molecular formula C9H11ClO3S B13312483 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride

3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B13312483
M. Wt: 234.70 g/mol
InChI Key: AVJITMMRQDKJHZ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a hydroxymethyl group at position 3, methyl groups at positions 2 and 4, and a sulfonyl chloride group at position 1. This compound is structurally distinct due to the combination of electron-donating methyl groups, a polar hydroxymethyl group, and the highly reactive sulfonyl chloride moiety. Sulfonyl chlorides are widely utilized in organic synthesis as sulfonating agents, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

3-(hydroxymethyl)-2,4-dimethylbenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-6-3-4-9(14(10,12)13)7(2)8(6)5-11/h3-4,11H,5H2,1-2H3

InChI Key

AVJITMMRQDKJHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)CO

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with 2,4-dimethylbenzene (xylene) as the core aromatic substrate. The key initial step involves introducing a sulfonyl chloride group at the benzene ring, specifically at the position para to the methyl groups, to form 2,4-dimethylbenzenesulfonyl chloride .

Sulfonation of 2,4-Dimethylbenzene

Method:

  • Reagents: Chlorosulfonic acid (ClSO₃H) or sulfur oxychloride (SO₂Cl₂) are employed as sulfonating agents.
  • Conditions: Typically, sulfonation occurs at controlled temperatures (100–150°C) to prevent poly-sulfonation or degradation of methyl groups.
  • Procedure: The aromatic substrate is cooled (often to 0–10°C) to control reaction rate. Chlorosulfonic acid is then added dropwise under stirring, maintaining the temperature below 50°C to prevent over-sulfonation.

Reaction:
$$ \text{2,4-Dimethylbenzene} + \text{ClSO}_3\text{H} \rightarrow \text{2,4-Dimethylbenzenesulfonic acid} + \text{HCl} $$

Notes:

  • The sulfonic acid intermediate is then chlorinated to form sulfonyl chloride using phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂).

Conversion of Sulfonic Acid to Sulfonyl Chloride

Method:

  • Reagents: Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
  • Conditions: Reflux at 70–100°C under inert atmosphere.
  • Procedure: The sulfonic acid is suspended in excess SOCl₂, heated to reflux, and stirred until complete conversion is confirmed by IR (disappearance of O–H stretch) and TLC.

Reaction:
$$ \text{2,4-Dimethylbenzenesulfonic acid} + \text{SOCl}2 \rightarrow \text{2,4-Dimethylbenzenesulfonyl chloride} + \text{SO}2 + \text{HCl} $$

Notes:

  • Excess SOCl₂ is removed by distillation under reduced pressure.
  • The product, 2,4-dimethylbenzenesulfonyl chloride , is purified by distillation or recrystallization.

Introduction of Hydroxymethyl Group at the Aromatic Ring

The hydroxymethyl group (-CH₂OH) is introduced at the ortho position relative to the methyl groups, typically via formylation followed by reduction or direct hydroxymethylation .

Method:

  • Reagents: Formaldehyde (HCHO) or paraformaldehyde in the presence of a base (e.g., sodium hydroxide) or acid catalyst.
  • Conditions: Mild heating (around 50–80°C) in aqueous or alcoholic medium.
  • Procedure: The sulfonyl chloride derivative is first subjected to electrophilic aromatic substitution with formaldehyde, favoring ortho-positioning due to activating methyl groups.

Reaction:
$$ \text{Aromatic sulfonyl chloride} + \text{HCHO} \xrightarrow{\text{Base}} \text{Hydroxymethylated sulfonyl chloride} $$

Alternative Approach:

  • Formylation using Vilsmeier–Haack reagent, followed by reduction with sodium borohydride (NaBH₄) to yield the hydroxymethyl group.

Notes:

  • Selectivity can be enhanced by controlling reaction conditions and using directing groups.
  • The hydroxymethyl group is crucial for subsequent functionalization.

Purification and Characterization

The final compound, 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride , is purified via column chromatography or recrystallization from suitable solvents (e.g., dichloromethane, ethyl acetate).

Characterization:

  • Confirmed by NMR (¹H, ¹³C), IR (presence of sulfonyl chloride stretch ~1350–1150 cm⁻¹), and mass spectrometry.

Summary Data Table

Step Reagents Conditions Key Notes References
1. Sulfonation Chlorosulfonic acid 100–150°C, controlled temp Aromatic ring sulfonation at para position
2. Chlorination SOCl₂ or PCl₃ Reflux 70–100°C Conversion of sulfonic acid to sulfonyl chloride
3. Hydroxymethylation Formaldehyde or paraformaldehyde 50–80°C, mild Ortho substitution facilitated by methyl groups
4. Purification Chromatography or recrystallization Ambient Ensures high purity for subsequent reactions -

Additional Notes and Considerations

  • Reaction Control: Temperature and molar ratios are critical for selectivity, especially during sulfonation and hydroxymethylation.
  • Safety Precautions: Handling chlorosulfonic acid and SOCl₂ requires appropriate protective equipment due to their corrosive nature.
  • Yield Optimization: Excess reagents should be minimized, and reaction times optimized based on TLC or HPLC monitoring.

Scientific Research Applications

3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, making it useful in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride with structurally related sulfonyl chlorides, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride 2,4-dimethyl, 3-hydroxymethyl, 1-SO₂Cl C₉H₁₁ClO₃S ~242.7 (calculated) Not listed Enhanced polarity due to -CH₂OH; potential for hydrophilic interactions
2,4-Dimethylbenzenesulfonyl chloride 2,4-dimethyl, 1-SO₂Cl C₈H₉ClO₂S 204.67 609-60-9 Common sulfonating agent; hydrophobic
4-Methyl-3-nitrobenzenesulfonyl chloride 4-methyl, 3-nitro, 1-SO₂Cl C₇H₆ClNO₄S 243.65 616-83-1 Electron-withdrawing nitro group increases reactivity
2,4,6-Trimethylbenzenesulfonyl chloride 2,4,6-trimethyl, 1-SO₂Cl C₉H₁₁ClO₂S 218.70 773-64-8 Steric hindrance from three methyl groups slows reactions
4-(Dimethyl-1,3-oxazol-4-yl)benzenesulfonyl chloride 4-(oxazolyl), 1-SO₂Cl C₁₁H₁₁ClN₂O₃S 286.73 1082399-00-5 Oxazole ring introduces heterocyclic functionality; used in medicinal chemistry

Key Observations:

Reactivity : The hydroxymethyl group in the target compound may moderate reactivity compared to nitro-substituted analogs (e.g., 616-83-1), which are more electrophilic due to the nitro group’s electron-withdrawing effect .

Solubility : The hydroxymethyl group likely improves aqueous solubility compared to 2,4-dimethylbenzenesulfonyl chloride (609-60-9), making it advantageous in aqueous-phase reactions .

Steric Effects : The 2,4-dimethyl substitution pattern reduces steric hindrance compared to 2,4,6-trimethyl derivatives (773-64-8), enabling broader substrate compatibility .

Functional Diversity : Unlike oxazole-containing analogs (1082399-00-5), the target compound lacks heterocyclic motifs, limiting its use in targeted drug design but simplifying synthetic pathways .

Notes

Handling and Safety : Sulfonyl chlorides are generally moisture-sensitive and corrosive. While specific safety data for the target compound is unavailable, analogs like 2,4-dimethylbenzenesulfonyl chloride require storage under anhydrous conditions and use of personal protective equipment (PPE) to prevent hydrolysis .

Synthetic Applications : The hydroxymethyl group offers a site for further functionalization (e.g., oxidation to a carboxylic acid or esterification), expanding utility in multi-step syntheses.

Stability : Compared to nitro-substituted sulfonyl chlorides, the target compound may exhibit greater thermal stability due to the absence of strong electron-withdrawing groups .

Biological Activity

3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride, also known as a derivative of 2,4-dimethylbenzenesulfonyl chloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H11ClO2S
  • Molecular Weight : 206.70 g/mol
  • IUPAC Name : 3-(Hydroxymethyl)-2,4-dimethylbenzenesulfonyl chloride

Synthesis Methods

The synthesis of 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride typically involves the following steps:

  • Starting Material : Begin with 2,4-dimethylbenzenesulfonyl chloride.
  • Hydroxymethylation : Introduce a hydroxymethyl group at the 3-position using formaldehyde in the presence of a suitable catalyst.
  • Purification : The product is purified through recrystallization or chromatography.

Antiproliferative Effects

Research indicates that compounds similar to 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that arylsulfonamide derivatives can inhibit cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.

  • Case Study : A study on benzopsoralens demonstrated that compounds with hydroxymethyl groups showed marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity . This suggests that similar mechanisms may be at play for 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Receptor Interaction : The compound could interact with specific receptors, altering signaling pathways that lead to cell growth inhibition.

Comparative Analysis

A comparative analysis of related compounds reveals variations in biological activity based on structural modifications. Below is a summary table comparing several sulfonamide derivatives:

Compound NameStructureIC50 (nM)Biological Activity
3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chlorideStructureTBDAntiproliferative
TASIN-1Structure25Colon cancer cell inhibition
BenzopsoralenStructure50Topoisomerase II inhibition

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives. These investigations have highlighted the importance of substituent positions and electronic properties in determining biological activity:

  • Electron-Withdrawing Groups : Strongly electron-withdrawing groups at para positions significantly reduce antiproliferative activity .
  • Steric Hindrance : Increased steric hindrance at specific positions can also lead to decreased efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or sulfonylation. For example, chlorosulfonic acid (HSO3_3Cl) is commonly used to introduce the sulfonyl chloride group to substituted benzene derivatives under anhydrous conditions at 0–5°C . A base like pyridine or triethylamine is critical to neutralize HCl byproducts and prevent hydrolysis of the sulfonyl chloride group . Reaction optimization should include monitoring temperature, stoichiometry of reagents (e.g., 1:1.2 molar ratio of starting material to HSO3_3Cl), and inert atmosphere (N2_2) to avoid side reactions .

Q. How can purity and structural integrity of the compound be verified post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity .
  • IR Spectroscopy : Confirm the presence of sulfonyl chloride (S=O stretching at ~1370 cm1^{-1} and ~1170 cm1^{-1}) and hydroxymethyl (-OH stretch at ~3200–3600 cm1^{-1}) groups .
  • NMR : 1^1H NMR should show characteristic peaks for aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and hydroxymethyl protons (δ 4.5–5.0 ppm) .

Q. What are the key stability considerations for storing this sulfonyl chloride?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Use desiccants like silica gel in storage containers. Stability tests indicate decomposition >5% occurs within 48 hours at room temperature in humid environments .

Advanced Research Questions

Q. How does steric hindrance from the 2,4-dimethyl and hydroxymethyl substituents affect nucleophilic substitution reactions?

  • Methodological Answer : The substituents create steric bulk, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using pseudo-first-order conditions with aniline derivatives show a 30–50% reduction in reaction rate compared to unsubstituted benzenesulfonyl chlorides. Mitigate this by using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity or elevated temperatures (50–60°C) .

Q. What analytical strategies resolve contradictions in reported reactivity data for sulfonyl chlorides with similar substitution patterns?

  • Methodological Answer : Discrepancies often arise from impurities or varying solvent effects. Use controlled experiments:

  • Competitive Reactivity Assays : Compare reaction rates with standardized nucleophiles (e.g., benzylamine) in identical solvents (e.g., THF or acetonitrile) .
  • DFT Calculations : Model transition states to predict regioselectivity. For example, meta-substituents may direct nucleophilic attack to the para position due to electronic effects .

Q. How can this compound be used to synthesize bioconjugates for protein interaction studies?

  • Methodological Answer : The sulfonyl chloride group reacts selectively with lysine residues under mild pH conditions (pH 7.4–8.5). Protocol:

Incubate the compound (1.2 equiv) with the target protein (e.g., BSA) in PBS buffer at 4°C for 2 hours.

Quench unreacted reagent with 10 mM glycine.

Purify conjugates via size-exclusion chromatography and validate by MALDI-TOF MS .

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